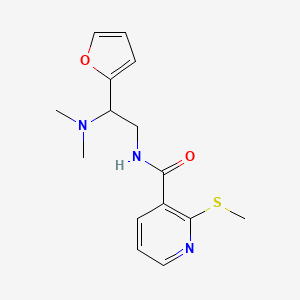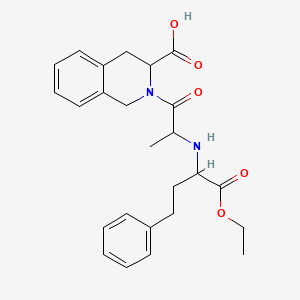
2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol is an organic compound that features both an amine and a thiophene ring in its structure. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol typically involves multi-step organic reactions. One possible route could involve the alkylation of thiophene followed by the introduction of the aminomethyl group. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the chosen synthetic pathway.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the thiophene ring or other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol could have several scientific research applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential biological activity due to the presence of the thiophene ring.
Medicine: Investigation as a potential pharmaceutical compound.
Industry: Use in the synthesis of materials or as an intermediate in chemical production.
Mécanisme D'action
The mechanism of action for 2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other aminomethyl-thiophene derivatives or compounds with similar functional groups.
Uniqueness
The uniqueness of 2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol could lie in its specific combination of functional groups and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C10H17NOS |
|---|---|
Poids moléculaire |
199.32 g/mol |
Nom IUPAC |
2-(aminomethyl)-1-thiophen-3-ylpentan-1-ol |
InChI |
InChI=1S/C10H17NOS/c1-2-3-8(6-11)10(12)9-4-5-13-7-9/h4-5,7-8,10,12H,2-3,6,11H2,1H3 |
Clé InChI |
OQZLUAVAMPCPAL-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CN)C(C1=CSC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




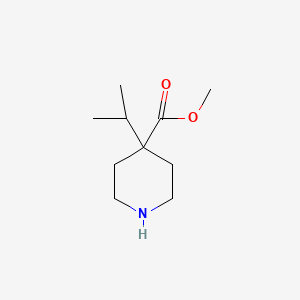
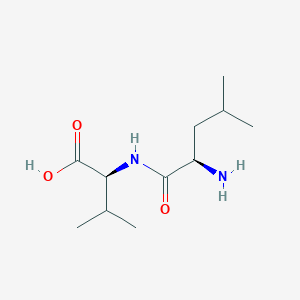


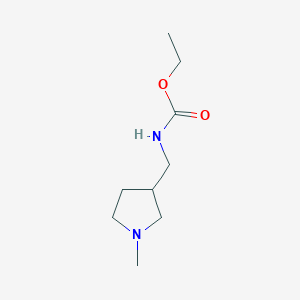
![(8,8-Difluoro-1-oxaspiro[4.5]decan-2-YL)methanamine](/img/structure/B13564526.png)

![5-(Bromomethyl)-5-methylspiro[2.3]hexane](/img/structure/B13564537.png)
![tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate](/img/structure/B13564543.png)

